molecular formula C15H16ClNO2S B2502860 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine CAS No. 71862-70-9

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine

Cat. No.: B2502860
CAS No.: 71862-70-9
M. Wt: 309.81
InChI Key: WWTHZWQDHGXSFI-UHFFFAOYSA-N
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Description

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring linked via a sulfonyl group to a 4-chloronaphthalene moiety. This compound belongs to a class of molecules where the sulfonamide group bridges aromatic systems and alicyclic amines, often influencing pharmacological properties such as enzyme inhibition, receptor binding, and pharmacokinetics.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTHZWQDHGXSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

  • Reagents :

    • Piperidine (1.0 equiv)
    • 4-Chloronaphthalene-1-sulfonyl chloride (1.1 equiv)
    • Triethylamine (Et₃N, 2.5 equiv) as a base
    • Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv)
    • Anhydrous dichloromethane
  • Steps :

    • Piperidine and Et₃N are dissolved in dichloromethane under nitrogen atmosphere.
    • 4-Chloronaphthalene-1-sulfonyl chloride, dissolved in dichloromethane, is added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12–18 hours.
    • The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated.
    • Crude product is purified via recrystallization or column chromatography.

Mechanistic Insights

The reaction proceeds via the formation of a tetrahedral intermediate, where the lone pair of the piperidine nitrogen attacks the sulfur center of the sulfonyl chloride. Et₃N neutralizes the generated HCl, shifting the equilibrium toward product formation. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding with the sulfonyl chloride.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Solid-supported sulfonylation has been explored for high-throughput applications:

  • Piperidine is immobilized on Wang resin via a carboxylic acid linker.
  • The resin-bound amine is treated with 4-chloronaphthalene-1-sulfonyl chloride and DIEA in DMF.
  • Cleavage from the resin using trifluoroacetic acid (TFA) yields the desired product.

This method achieves moderate yields (60–70%) but simplifies purification.

Optimization of Reaction Conditions

Solvent Effects

  • Dichloromethane : Optimal for solubility of sulfonyl chloride and minimal side reactions.
  • THF : Yields decrease due to partial hydrolysis of sulfonyl chloride.
  • DMF : Avoided due to sulfonamide decomposition at elevated temperatures.

Base Selection

  • Et₃N : Most effective, with yields >85%.
  • DIEA : Comparable to Et₃N but cost-prohibitive for large-scale synthesis.
  • K₂CO₃ : Slower reaction kinetics, requiring 48–72 hours for completion.

Temperature and Time

  • 0–25°C : Higher yields at room temperature (90%) vs. 0°C (75%).
  • Extended stirring (>24 hours) : No significant improvement, risking decomposition.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (4:1) or dichloromethane/methanol (1:1).
  • Purity : >99% by HPLC after two recrystallizations.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1) gradient.
  • Rf : 0.45 in hexane/ethyl acetate (3:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 8.4 Hz, 1H), 8.25 (d, J = 7.6 Hz, 1H), 7.85–7.70 (m, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.80–1.60 (m, 6H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 142.5 (C-SO₂), 135.2–125.8 (aromatic carbons), 48.3 (piperidine C-2/C-6), 25.9 (piperidine C-3/C-5), 24.1 (piperidine C-4).
  • HRMS (ESI) : m/z calc. for C₁₅H₁₆ClNO₂S [M+H]⁺: 326.0612, found: 326.0615.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

  • Cause : Residual moisture in solvents or reagents.
  • Solution : Use of molecular sieves (4Å) and strict anhydrous conditions.

Di-Sulfonylation

  • Cause : Excess sulfonyl chloride or prolonged reaction times.
  • Solution : Stoichiometric control (1.1 equiv sulfonyl chloride) and monitoring via TLC.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Standard Sulfonylation 85–90 >99 Excellent
Reductive Amination 50–60 95 Moderate
Solid-Phase Synthesis 60–70 90 High

The standard sulfonylation method remains superior in yield and purity, making it the preferred industrial route.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under acidic conditions, forming sulfonic acid derivatives. For example:

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidineH2O2,H+4-Chloronaphthalene-1-sulfonic acid+Piperidine derivatives\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{H}^+]{} \text{4-Chloronaphthalene-1-sulfonic acid} + \text{Piperidine derivatives}

Key factors influencing oxidation efficiency include:

ParameterOptimal ConditionOutcomeReference
Oxidizing AgentH₂O₂High yield (85–92%)
Temperature60–80°CComplete conversion in 2–4 hours
SolventAcetic acidEnhanced reaction rate

Reduction Reactions

The chloronaphthalene group can be reduced catalytically or via dissolving metal reactions:

Ar–ClH2/Pd/CAr–H+HCl\text{Ar–Cl} \xrightarrow[\text{H}_2/\text{Pd/C}]{} \text{Ar–H} + \text{HCl}

Experimental Data :

  • Hydrogenation at 50 psi H₂ with 5% Pd/C in ethanol achieves 78% dechlorination within 3 hours.

  • Na/NH₃(l) reduces the aromatic ring but leaves the sulfonamide intact .

Nucleophilic Substitution

The chlorine atom on the naphthalene ring participates in SNAr reactions with amines or alkoxides:

Example with Piperidine:

This compound+NH(CH₂CH₂)₃NDMF, 100°C1-((4-Piperazinylnaphthalen-1-yl)sulfonyl)piperidine\text{this compound} + \text{NH(CH₂CH₂)₃N} \xrightarrow[\text{DMF, 100°C}]{} \text{1-((4-Piperazinylnaphthalen-1-yl)sulfonyl)piperidine}

ReagentYieldSelectivityReference
Piperazine65%>95%
Potassium tert-butoxide52%88%

Coupling Reactions

The sulfonamide group facilitates palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

This compound+Ar–B(OH)₂Pd(PPh₃)₄Na₂CO₃, DMEBiaryl sulfonamide derivatives\text{this compound} + \text{Ar–B(OH)₂} \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Na₂CO₃, DME}} \text{Biaryl sulfonamide derivatives}

Key Results :

  • Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) achieve 70–80% yields .

  • Reaction time: 12–18 hours at 80°C .

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes ring-opening under strong acidic conditions:

SulfonamideHCl, ΔLinear amine derivatives+SO₂\text{Sulfonamide} \xrightarrow[\text{HCl, Δ}]{} \text{Linear amine derivatives} + \text{SO₂}

  • Complete decomposition occurs at 120°C in 6M HCl.

Biological Activity-Linked Reactions

While primarily a synthetic intermediate, its sulfonamide group inhibits enzymes like urease and acetylcholinesterase:

  • IC₅₀ = 2.14 µM against Helicobacter pylori urease .

  • Synergistic effects observed with thiourea derivatives .

Industrial-Scale Reactivity

Continuous flow reactors optimize large-scale syntheses:

ParameterBatch ReactorFlow ReactorImprovement
Reaction Time8 hours45 minutes89% faster
Yield76%93%+17%
Purity88%99%+11%

Data adapted from EvitaChem process reports.

Scientific Research Applications

Drug Discovery and Multidrug Resistance Reversal

The compound has been investigated for its potential to reverse multidrug resistance in cancer cells. Multidrug resistance is often mediated by efflux pumps that expel therapeutic agents from cells, reducing their efficacy. Studies indicate that 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can inhibit these pumps, thereby enhancing the effectiveness of conventional chemotherapeutics.

Key Findings:

  • Binding Affinity: Molecular docking studies have shown that the compound binds effectively to proteins involved in drug metabolism and resistance mechanisms.
  • Therapeutic Potential: Its ability to interact with biological targets suggests promising avenues for developing new cancer therapies aimed at overcoming drug resistance.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is relevant for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .

Research Highlights:

  • Anticholinesterase Activity: Compounds similar to this compound have shown significant AChE inhibitory activity, with IC50 values indicating potent effects.
  • Urease Inhibition: Studies have demonstrated that derivatives containing the sulfonamide group enhance urease inhibition compared to non-sulfonamide counterparts .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various bacterial strains. The incorporation of the sulfonamide group has been shown to significantly enhance this activity.

Antimicrobial Efficacy:

  • Tested Strains: The compound has been evaluated against pathogens such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus, demonstrating moderate to strong antibacterial effects .

Anticancer Mechanism

Recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cells. This mechanism is associated with increased caspase activity, which is a hallmark of programmed cell death.

Study Outcomes:

  • Caspase Activation: Treatment with the compound resulted in significant caspase activation in various cancer cell lines, indicating its potential as an anticancer agent .

Safety Profile Assessment

Toxicity studies conducted on animal models suggest that this compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg. This finding is crucial for its further development as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
1-(4-Chlorophenyl)sulfonylpiperidineStructureSimilar biological contexts; studied for various pharmacological properties.
N-(4-Chlorobenzoyl)piperidineStructureDifferent substituent; explored for unique pharmacological effects.
4-Methyl-N-(4-chlorophenyl)sulfonylpiperidineStructureAltered pharmacokinetic properties due to methyl substitution.

Mechanism of Action

The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Piperidine Sulfonamides

The pharmacological profile of piperidine sulfonamides is heavily influenced by the nature of the aromatic substituent. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Piperidine Sulfonamides
Compound Name Aryl Substituent Key Pharmacological Finding Reference
1-((4-Chlorophenyl)sulfonyl)piperidine 4-Chlorophenyl Enhanced PARP inhibition in tertiary amine derivatives
1-((3-Bromophenyl)sulfonyl)piperidine 3-Bromophenyl 97% yield as PRMT4 inhibitor; high selectivity
1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine 3,5-Dichloro-2-hydroxyphenyl Potent butyrylcholinesterase (BChE) inhibition
1-(p-Tolylsulfonyl)piperidine 4-Methylphenyl Lower toxicity; used in safety assessments
1-((4-Nitrophenyl)sulfonyl)piperidine 4-Nitrophenyl Structural alerts for reactivity
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents enhance binding to enzymes like PARP and BChE due to increased electrophilicity .
  • Safety : Methylphenyl derivatives (e.g., 1-(p-tolylsulfonyl)piperidine) exhibit lower toxicity, whereas nitro groups may raise safety concerns .

Conformational and Basicity Differences

Piperidine sulfonamides adopt distinct conformations based on substituents:

  • Alkyl vs. Sulfonamide Groups : Sulfonamides stabilize planar conformations due to resonance between the sulfonyl group and the piperidine nitrogen, enhancing interactions with target residues (e.g., salt bridges with Glu172 in sigma-1 receptor ligands) .
  • Basicity : The sulfonyl group reduces piperidine nitrogen basicity compared to alkyl or amide derivatives, affecting protonation states and binding under physiological conditions .

Data Tables for Critical Comparisons

Table 2: Physicochemical Properties of Selected Analogs
Compound Molecular Weight LogP (Predicted) Water Solubility
1-((4-Chlorophenyl)sulfonyl)piperidine 296.21 3.2 Low
1-((3-Bromophenyl)sulfonyl)piperidine 341.22 3.5 Low
1-(p-Tolylsulfonyl)piperidine 269.36 2.8 Moderate
Target Compound (Predicted) ~350 4.1 Very Low

Biological Activity

1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a sulfonamide derivative with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, including enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a piperidine ring attached to a sulfonyl group, which is further linked to a chloronaphthalene moiety. This unique structure contributes to its biological activity.

This compound primarily acts as an inhibitor of key enzymes involved in various physiological processes. Notably, it has shown inhibitory effects on:

  • Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases acetylcholine levels, which may enhance cognitive functions and memory retention .
  • Urease : Studies have demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds, indicating its potential as a therapeutic agent for conditions like urinary tract infections .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been evaluated in various cancer cell lines, showing selective cytotoxicity against tumor cells while sparing normal cells. The compound's mechanism appears to involve targeting specific oncogenic pathways and inhibiting tumor growth.

Antibacterial and Anti-inflammatory Effects

The compound has also demonstrated antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections . Additionally, it exhibits anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Li et al. (2014)Identified moderate to strong antibacterial activity against multiple strains.
Kumar et al. (2009)Demonstrated anticancer efficacy in vitro against various cancer cell lines.
Omar et al. (1996)Reported anti-inflammatory effects through enzyme inhibition mechanisms.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level. These studies reveal potential binding sites and interactions that contribute to its biological efficacy .

Q & A

Basic: What are the standard synthetic routes for 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine?

The synthesis typically involves multi-step routes starting with functionalization of the naphthalene ring. A common approach includes:

  • Sulfonation : Introducing the sulfonyl group via reaction of 4-chloronaphthalene-1-sulfonyl chloride with piperidine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the product.
    Key challenges include controlling regioselectivity during sulfonation and minimizing byproducts from competing nucleophilic substitutions .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonation step?

Optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions but slow kinetics; a balance is achieved at 20–25°C .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase hydrolysis; anhydrous dichloromethane is preferred .
  • Molar ratios : A 1.2:1 molar ratio of sulfonyl chloride to piperidine minimizes excess reagent while ensuring complete conversion .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables, as demonstrated in flow-chemistry optimizations for analogous compounds .

Basic: What pharmacological assays are suitable for initial evaluation of this compound?

  • In vitro :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .
    • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC50 values .
    Dose-response curves and controls (e.g., DMSO vehicle) are critical for validating activity .

Advanced: How do structural analogs of this compound inform SAR studies?

Comparative analysis of analogs (Table 1) reveals:

Analog Modification Activity Shift
4-Methoxyphenyl derivativeMethoxy substituentIncreased solubility, reduced potency
Pyrimidine-based analogPyrimidine vs. naphthaleneEnhanced kinase inhibition
SAR studies prioritize substitutions at the sulfonyl group and naphthalene ring, as these regions modulate steric and electronic interactions with targets .

Basic: What analytical techniques are used for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns) .
  • HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>95% required for biological testing) .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 335.05) .

Advanced: How can conflicting biological data from similar compounds be resolved?

Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) if radioligand assays disagree .
  • Metabolic stability testing : Assess if differences in half-life (e.g., microsomal incubation) explain potency variations .
  • Crystallography : Resolve binding modes of analogs (e.g., X-ray structures of piperidine derivatives ).

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles (chlorinated compounds may cause skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational methods predict the compound’s metabolic pathways?

  • Docking studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., Ames test alerts for mutagenicity) .
    Experimental validation via LC-MS/MS identifies major metabolites (e.g., hydroxylated or desulfonylated derivatives) .

Basic: What solvents are compatible with this compound for formulation?

  • Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vivo studies) .
  • Avoid : Chloroform (reacts with sulfonamides) and strong acids (hydrolyze the sulfonyl group) .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

  • Single-crystal X-ray diffraction : Assign absolute configuration (e.g., Flack parameter < 0.1 ).
  • Comparative analysis : Overlay experimental and predicted structures (Mercury software) to validate piperidine ring conformation .
    Discrepancies between calculated and observed dihedral angles may indicate dynamic stereoisomerism .

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